tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method is the reaction of tert-butyl carbamate with 1-bromo-5-methylhexan-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes or alkenes.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions using trifluoroacetic acid (TFA) or heat.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate is used as an intermediate in the synthesis of complex molecules. It serves as a protecting group for amines, allowing selective reactions on other functional groups .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. It can be employed in the preparation of peptide-based drugs where the carbamate group protects the amine functionality during the synthesis .
Industry: In the chemical industry, it is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate involves its reactivity as a carbamate ester. The tert-butyl group provides steric hindrance, making the compound less reactive towards nucleophiles. under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine. The bromine atom can participate in nucleophilic substitution reactions, forming new covalent bonds with nucleophiles .
Comparison with Similar Compounds
- tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
- tert-Butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate
Uniqueness: tert-Butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate is unique due to its specific stereochemistry and the presence of a bromine atom, which allows for selective nucleophilic substitution reactions. The tert-butyl group provides steric protection, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C12H24BrNO2 |
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Molecular Weight |
294.23 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
HMZNTBNNUXWKAV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CCBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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